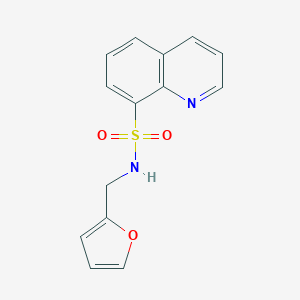

N-(2-furylmethyl)-8-quinolinesulfonamide

説明

特性

分子式 |

C14H12N2O3S |

|---|---|

分子量 |

288.32g/mol |

IUPAC名 |

N-(furan-2-ylmethyl)quinoline-8-sulfonamide |

InChI |

InChI=1S/C14H12N2O3S/c17-20(18,16-10-12-6-3-9-19-12)13-7-1-4-11-5-2-8-15-14(11)13/h1-9,16H,10H2 |

InChIキー |

TVLIRVZFDURESE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CO3)N=CC=C2 |

正規SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CO3)N=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- The 2-furylmethyl group in the target compound introduces a heteroaromatic furan ring, which may enhance π-π stacking interactions in biological systems compared to chlorophenyl () or morpholinylphenyl () groups.

- Compound 9a () incorporates a triazole-aryl hybrid, a bioisostere for amides, which improves ligand-receptor stabilization through hydrogen bonding .

Cytotoxic Activity and Selectivity

Comparative cytotoxicity data (where available) highlight the impact of substituents on potency and selectivity:

Key Observations :

Mechanistic Insights: PKM2 Modulation

8-Quinolinesulfonamides are known to modulate pyruvate kinase M2 (PKM2), a metabolic enzyme implicated in cancer progression. highlights that:

Physicochemical Properties

Substituents influence solubility, lipophilicity, and bioavailability:

準備方法

Reaction Mechanism and Conditions

8-Quinolinesulfonyl chloride reacts with 2-furylmethylamine in a nucleophilic substitution, where the amine attacks the electrophilic sulfur center. A base (e.g., triethylamine or pyridine) neutralizes HCl byproduct, driving the reaction to completion. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

Example Procedure

Yield and Purity Optimization

-

Solvent Selection : THF improves amine solubility, enhancing reaction efficiency.

-

Temperature Control : Lower temperatures (0–5°C) minimize side reactions like sulfonyl chloride hydrolysis.

-

Purification : Recrystallization from ethanol yields >85% purity, while column chromatography (SiO₂, hexane/EtOAc) achieves >95%.

Table 1: Direct Sulfonamidation Performance Metrics

| Component | Quantity | Role |

|---|---|---|

| 8-Quinolinesulfonamide-propargyl | 1.0 equiv. | Alkyne substrate |

| 2-Azidomethylfuran | 1.1 equiv. | Azide substrate |

| CuSO₄·5H₂O | 10 mol% | Catalyst |

| Sodium ascorbate | 20 mol% | Reducing agent |

Limitations and Adaptations

-

Azide Stability : Furylmethyl azides may require in situ generation due to instability.

-

Yield Trade-offs : Multi-step synthesis reduces overall yield (45–60%) compared to direct methods.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave dielectric heating significantly reduces reaction times while improving yields.

Procedure and Advantages

-

Mix 8-quinolinesulfonyl chloride, 2-furylmethylamine, and triethylamine in ethanol.

-

Irradiate at 100°C for 20 minutes using a microwave reactor.

Key Benefits

-

Time Efficiency : 20 minutes vs. 8 hours for conventional methods.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for N-(2-Furylmethyl)-8-Quinolinesulfonamide

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Sulfonamidation | 72–81 | 8–12h | 85–92 | High |

| CuAAC | 45–60 | 24–48h | 75–88 | Moderate |

| Microwave-Assisted | 78–85 | 0.3h | 90–95 | High |

Critical Considerations

-

Cost : Direct methods are cost-effective due to fewer reagents.

-

Complexity : CuAAC requires specialized handling of azides and copper catalysts.

-

Scalability : Microwave systems face batch size limitations in industrial settings.

Troubleshooting and Side Reaction Mitigation

Common Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。